molecular formula C5HBrN2O2S B6336565 2-Bromo-5-nitrothiophene-3-carbonitrile CAS No. 56182-42-4

2-Bromo-5-nitrothiophene-3-carbonitrile

Cat. No.: B6336565
CAS No.: 56182-42-4
M. Wt: 233.04 g/mol
InChI Key: ZZJRLAIVGNGKBX-UHFFFAOYSA-N
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Description

2-Bromo-5-nitrothiophene-3-carbonitrile is a heterocyclic compound with the molecular formula C5HBrN2O2S It is characterized by the presence of a thiophene ring substituted with bromine, nitro, and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-nitrothiophene-3-carbonitrile typically involves the bromination and nitration of thiophene derivatives. One common method starts with thiophene, which undergoes bromination to form 2-bromothiophene. This intermediate is then nitrated to yield 2-bromo-5-nitrothiophene.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions, such as controlled temperatures and the use of catalysts, to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-nitrothiophene-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-5-nitrothiophene-3-carbonitrile is largely dependent on its chemical structure and the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and cyano groups can influence its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

    2-Bromo-5-nitrothiophene: Lacks the cyano group but shares similar reactivity.

    2-Bromo-3-nitrothiophene: Differently substituted but exhibits comparable chemical behavior.

    5-Bromo-2-nitrothiophene: Another positional isomer with similar properties.

Properties

IUPAC Name

2-bromo-5-nitrothiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrN2O2S/c6-5-3(2-7)1-4(11-5)8(9)10/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJRLAIVGNGKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C#N)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50853563
Record name 2-Bromo-5-nitrothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50853563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56182-42-4
Record name 2-Bromo-5-nitrothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50853563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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